N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

Catalog No.
S13508832
CAS No.
M.F
C9H9ClN2O3
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

Product Name

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

IUPAC Name

N-(2-chloro-4-methyl-6-nitrophenyl)acetamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI Key

QAEGMSUBMXBRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-]

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10ClN3O3. This compound features a chloroacetamide group attached to a nitrophenyl ring, which is further substituted with a methyl group. The unique combination of these functional groups contributes to its distinct chemical reactivity and potential biological activities. The presence of electron-withdrawing nitro and electron-donating methyl groups on the phenyl ring allows for versatile chemical transformations, making it an interesting subject for both synthetic chemistry and biological research.

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is significant for modifying the compound's structure to enhance its properties.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides. This transformation can alter the biological activity of the compound.
  • Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions. Such modifications can lead to derivatives with different functionalities and reactivities.

The biological activity of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide has been explored in various studies. Similar compounds have been shown to inhibit the synthesis of long-chain fatty acids, suggesting that this compound may exert similar effects by disrupting lipid metabolism. Its mechanism of action likely involves interactions with specific enzymes or biochemical pathways critical for cellular function. For instance, it may inhibit cell growth and viability by interfering with fatty acid synthesis pathways .

The synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide typically involves the reaction between 2,4-dimethyl-6-nitroaniline and chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity. The general reaction scheme can be summarized as follows:

2 4 dimethyl 6 nitroaniline+chloroacetyl chlorideN 2 Chloro 4 methyl 6 nitrophenyl acetamide\text{2 4 dimethyl 6 nitroaniline}+\text{chloroacetyl chloride}\rightarrow \text{N 2 Chloro 4 methyl 6 nitrophenyl acetamide}

In industrial settings, large-scale production may utilize batch or continuous processes optimized for yield and purity, often employing purification techniques like recrystallization or chromatography .

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting lipid metabolism disorders.
  • Chemical Research: Its unique structure allows it to be used in synthetic chemistry for creating novel compounds through various

Studies on interaction mechanisms reveal that N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide may inhibit specific enzymes involved in maintaining bacterial cell walls, leading to cell lysis. This suggests its potential as an antibacterial agent. Interaction studies often focus on binding energies and molecular docking simulations to understand how this compound interacts with target proteins at the molecular level .

Several compounds share structural similarities with N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-Chloro-N-(2,4-dinitrophenyl)acetamideAdditional nitro groupDifferent chemical reactivity and biological activity
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideMethyl group on nitrogenAffects reactivity and applications
2-Chloro-4,6-dimethylnicotinonitrileDistinct functional groupsDifferent chemical behavior due to varied substituents

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide stands out due to its specific substitution pattern that imparts unique reactivity and potential applications in medicinal chemistry and agricultural sciences .

The acylation of nitrophenyl derivatives represents a fundamental transformation in organic synthesis, involving the introduction of an acyl group through nucleophilic acyl substitution mechanisms [1] [2] [3]. For N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, the primary synthetic pathway involves the reaction between 2-chloro-4-methyl-6-nitroaniline and chloroacetyl chloride through a well-established nucleophilic acyl substitution mechanism [4] [5] [6].

The reaction mechanism proceeds through a two-step addition-elimination process characteristic of nucleophilic acyl substitution reactions [3] [7]. In the initial step, the amino nitrogen of 2-chloro-4-methyl-6-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate [1] [3]. This nucleophilic attack is facilitated by the electron-donating nature of the amino group, despite the presence of electron-withdrawing substituents on the aromatic ring [8] [9].

The electron-withdrawing nitro group at the 6-position significantly influences the reaction kinetics and regioselectivity [10] [8]. Research demonstrates that electron-withdrawing groups in nitrophenyl derivatives can stabilize reaction intermediates through resonance effects, leading to enhanced reaction rates under optimized conditions [8] [9]. The presence of the chloro substituent at the 2-position further modulates the electronic environment, creating a unique reactivity profile for this specific substrate [10] [11].

Kinetic studies reveal that the acylation rate follows first-order kinetics with respect to both the aniline derivative and the acyl chloride [12] [13]. The reaction exhibits a strong dependence on temperature, with optimal conditions occurring between 15-25°C to minimize side reactions while maintaining acceptable reaction rates [4] [14]. Under these conditions, the formation of the desired acetamide product proceeds with high selectivity and minimal formation of secondary products [15] [16].

Table 1: Acylation Reaction Optimization for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

Temperature (°C)Time (hours)BaseSolventYield (%)Purity (% HPLC)
152.0Na2CO3Toluene/H2O9398.3
251.5K2CO3DCM8896.5
351.0Et3NTHF8595.2
500.5PyridineDCM8294.8
700.3Et3NToluene7893.1
900.2PyridineDMF7591.7

Chloroacetyl Chloride-Based Synthetic Routes

Chloroacetyl chloride serves as the primary acylating agent for the synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide due to its high reactivity and selectivity in nucleophilic acyl substitution reactions [5] [17]. The compound is prepared industrially through several established methods, including the carbonylation of methylene chloride and the chlorination of acetyl chloride [18] [19] [17].

The synthetic route utilizing chloroacetyl chloride demonstrates exceptional efficiency when applied to 2-chloro-4-methyl-6-nitroaniline substrates [4] . The reaction proceeds under mild conditions in the presence of an appropriate base to neutralize the hydrogen chloride generated during the transformation [4] [5]. Sodium carbonate has proven particularly effective as a base, providing both acid neutralization and phase transfer capabilities in biphasic reaction systems [4] [21].

The preparation method involves the dropwise addition of chloroacetyl chloride to a stirred solution of 2-chloro-4-methyl-6-nitroaniline in toluene containing sodium carbonate and water [4]. The reaction is maintained at 15°C with stirring for approximately 2 hours, followed by aqueous workup and crystallization to afford the pure product [4] . This methodology consistently yields the target compound in 93% yield with 98.3% purity as determined by high-performance liquid chromatography [4].

Alternative chloroacetyl chloride-based approaches have been developed for related nitrophenyl derivatives, demonstrating the versatility of this synthetic strategy [22]. The use of different base systems, including potassium carbonate and triethylamine, provides flexibility in reaction optimization depending on substrate requirements [15] [16]. Temperature control remains critical, as elevated temperatures can lead to decomposition of the chloroacetyl chloride and formation of undesired byproducts [23] [24].

Table 2: Chloroacetyl Chloride-Based Synthetic Routes

Starting MaterialChloroacetyl SourceReaction ConditionsOverall Yield (%)Reaction StepsPurification Method
2-Chloro-4-methyl-6-nitroanilineClCH2COCl15°C, Na2CO3931Crystallization
4-Methyl-2-nitroanilineClCH2COCl20°C, Et3N881Column
2,4-Dimethyl-6-nitroanilineClCH2COCl25°C, K2CO3851Crystallization
2-Chloro-6-nitroanilineClCH2COCl15°C, Pyridine911Crystallization

Methylation Techniques for N-Substituted Acetamides

The methylation of N-substituted acetamides represents a crucial transformation for structural diversification and property modification of acetamide derivatives [25] [26] [27]. For compounds related to N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, several methylation strategies have been developed to introduce methyl groups selectively at the nitrogen center [25] [28].

Phenyl trimethylammonium iodide emerges as a superior methylating agent for N-substituted acetamides, offering excellent monoselectivity and high yields [25] [26]. This reagent operates through a unique mechanism that prevents over-methylation, making it particularly valuable for late-stage modifications of bioactive compounds [25] [26]. The reaction proceeds under mild conditions in dichloromethane at 80°C, affording methylated products in yields up to 91% [25] [26].

Traditional methylation approaches utilizing methyl iodide and potassium carbonate in dimethylformamide provide reliable results for most acetamide substrates [27] [29]. The reaction requires elevated temperatures around 50°C and extended reaction times to achieve complete conversion [27]. Alternative methylating systems, including dimethyl sulfate with sodium hydroxide and methyl tosylate with cesium carbonate, offer complementary reactivity profiles for challenging substrates [27] [30].

The Eschweiler-Clarke reaction represents a classical approach for reductive N-methylation, utilizing formaldehyde and formic acid under reducing conditions [27]. This method provides excellent selectivity for mono-methylation while avoiding the formation of quaternary ammonium salts [27] [28]. Recent developments in enzymatic methylation using engineered methyltransferases demonstrate promising selectivity for heterocyclic substrates, achieving regioselectivities greater than 99% [29].

Table 3: Methylation Techniques for N-Substituted Acetamides

Methylating AgentSolventTemperature (°C)Time (hours)Yield (%)Selectivity
CH3I/K2CO3DMF50485Mono
DMSO4/NaOHDCM/H2O251278Mono
PhMe3NIDCM80291Mono
CH3OTs/Cs2CO3Acetone60682Mono
CH3I/NaHTHF0888Mono

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a critical role in optimizing the synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, affecting both reaction rates and product yields [31] [14] [32]. Biphasic toluene-water systems demonstrate superior performance compared to traditional organic solvents, providing enhanced mass transfer and improved reaction kinetics [4] [21].

The toluene-water biphasic system offers several advantages, including effective separation of organic and aqueous phases, facilitated product isolation, and reduced environmental impact [21]. In this system, the organic substrate dissolves preferentially in the toluene phase while the inorganic base remains in the aqueous layer, creating optimal conditions for the acylation reaction [4] [21]. The polarity index of 2.4 for the toluene-water mixture provides an ideal environment for the nucleophilic acyl substitution [32].

Temperature optimization reveals that reactions conducted at 15°C provide the optimal balance between reaction rate and product selectivity [4] [14]. Lower temperatures result in incomplete conversion while higher temperatures promote side reactions and product decomposition [14] [32]. The reaction rate demonstrates a strong temperature dependence, with a 10°C increase typically doubling the reaction rate according to Arrhenius kinetics [14] [33].

Alternative solvent systems, including dichloromethane, tetrahydrofuran, and dimethylformamide, have been evaluated for their effectiveness in acetamide synthesis [31] [34] [35]. Dichloromethane provides good solubility for both reactants but requires careful temperature control to prevent solvent loss through evaporation [35]. Green chemistry approaches favor ethyl acetate as a more environmentally friendly alternative, though yields may be slightly reduced compared to traditional solvents [35].

Table 4: Solvent System Optimization for Acetamide Synthesis

Solvent SystemPolarity IndexYield (%)Reaction Rate (min⁻¹)Product Purity (%)
Toluene/H2O (2:1)2.4930.04598.3
DCM3.1880.03896.5
THF4.0850.03295.2
DMF6.4800.02892.8
Acetone5.1760.02591.5
EtOAc4.4820.03594.1

Catalytic Approaches and Yield Enhancement Strategies

Catalytic enhancement of acetamide synthesis employs Lewis acid catalysts to activate the acyl chloride and accelerate the nucleophilic acyl substitution reaction [14] [36] [6]. Aluminum chloride demonstrates exceptional effectiveness as a Lewis acid catalyst, providing a 15% yield enhancement and 40% reduction in reaction time [36] [11]. The catalyst functions by coordinating to the carbonyl oxygen of chloroacetyl chloride, increasing the electrophilicity of the acyl carbon [36] [6].

Trimethylsilyl trifluoromethanesulfonate represents the most effective catalytic system, achieving a 25% yield enhancement with a 55% reduction in reaction time at only 2 mol% loading [16] [6]. This silyl Lewis acid operates through a unique activation mechanism that enhances the leaving group ability of chloride while stabilizing the tetrahedral intermediate [16] [6]. The low catalyst loading makes this approach particularly attractive for large-scale synthesis [16].

Alternative Lewis acids, including iron(III) chloride, zinc chloride, and titanium tetrachloride, provide varying degrees of enhancement depending on the specific substrate and reaction conditions [14] [6]. Zinc chloride offers moderate activation with excellent functional group tolerance, making it suitable for sensitive substrates [14]. Titanium tetrachloride provides strong activation but requires careful handling due to its high reactivity with moisture [6].

Heterogeneous catalysts, such as sulfated multiwalled carbon nanotubes and mesoporous carbon materials, offer recyclability advantages for sustainable synthesis [15]. These solid acid catalysts demonstrate good activity for acetamide formation while allowing easy separation and reuse [15]. The surface acidity of these materials can be tuned through modification with sulfate groups, providing controllable catalytic activity [15].

Table 5: Catalytic Approaches for Yield Enhancement

CatalystLoading (mol%)Activation MethodYield Enhancement (%)Reaction Time Reduction (%)
AlCl35Lewis Acid1540
FeCl310Lewis Acid1235
ZnCl215Lewis Acid1845
TiCl43Lewis Acid2250
BF3·OEt28Lewis Acid2042
TMSOTf2Silyl Lewis Acid2555

The comprehensive spectroscopic characterization of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide provides critical insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, while infrared spectroscopy confirms functional group assignments and molecular interactions.

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, recorded at 400 megahertz in deuterated chloroform, exhibits characteristic signals that confirm the proposed molecular structure [1] [2] [3]. The amide proton appears as a broad singlet in the range of 8.0-10.5 parts per million, with the exact chemical shift dependent on the degree of intramolecular hydrogen bonding and the electronic effects of the nitro and chloro substituents. This downfield chemical shift is consistent with the deshielding effect of the electron-withdrawing nitro group at the ortho position relative to the amide nitrogen.

The aromatic proton signals manifest in the region between 7.5-8.5 parts per million, displaying the expected pattern for a trisubstituted benzene ring. The proton at the carbon-3 position (between the chloro and methyl substituents) typically appears as a singlet due to the absence of vicinal coupling, while the proton at carbon-5 (between the methyl and nitro groups) shows characteristic chemical shift values influenced by both the electron-donating methyl group and the strongly electron-withdrawing nitro group [1].

The acetyl methyl group protons resonate as a sharp singlet at approximately 2.1-2.3 parts per million, while the aromatic methyl substituent appears at 2.2-2.4 parts per million. The slight difference in chemical shifts between these two methyl groups provides diagnostic information for structural confirmation. Integration ratios confirm the presence of three protons each for the acetyl and aromatic methyl groups, with two aromatic protons and one amide proton completing the spectral assignment [2] [3].

¹³C Nuclear Magnetic Resonance Spectroscopic Analysis

Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz provides complementary structural information through the observation of carbon environments in the molecule [1] [2] [3]. The carbonyl carbon of the acetamide group appears in the characteristic region of 168-169 parts per million, consistent with amide functionality. This chemical shift reflects the partial double-bond character of the carbon-nitrogen bond due to resonance stabilization.

The aromatic carbon signals distribute across the region from 120-140 parts per million, with each carbon environment exhibiting distinct chemical shifts based on the nature and position of substituents. The carbon bearing the nitro group typically appears most downfield due to the strong electron-withdrawing effect, while the carbon bearing the methyl group shows an upfield shift characteristic of electron-donating alkyl substitution. The quaternary aromatic carbon directly bonded to the amide nitrogen displays intermediate chemical shift values, influenced by the balance of electronic effects from neighboring substituents [1].

The methyl carbon signals provide clear differentiation between the acetyl methyl group (25-26 parts per million) and the aromatic methyl group (20-21 parts per million). This distinction arises from the different electronic environments: the acetyl methyl group experiences deshielding from the adjacent carbonyl group, while the aromatic methyl group benefits from the electron density of the aromatic ring system [2] [3].

Fourier Transform-Infrared Spectroscopic Analysis

Infrared spectroscopy confirms the presence of key functional groups and provides information about molecular interactions and conformational preferences [4] [5] [6]. The carbonyl stretch of the acetamide group appears as a strong absorption band in the range of 1650-1680 reciprocal centimeters, with the exact frequency dependent on the degree of conjugation with the aromatic ring and any intramolecular hydrogen bonding interactions.

The nitrogen-hydrogen stretch of the amide group manifests as a medium to strong absorption at 3300-3400 reciprocal centimeters. The breadth and intensity of this peak provide information about hydrogen bonding interactions, both intramolecular and intermolecular. In solid-state samples, the amide nitrogen-hydrogen stretch often appears broader due to hydrogen bonding networks in the crystal lattice.

The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1520 and 1340 reciprocal centimeters, respectively. These strong absorptions serve as diagnostic markers for nitro substitution and their relative intensities can provide information about the electronic environment of the nitro group. The carbon-chlorine bond contributes a weaker absorption in the fingerprint region at 700-800 reciprocal centimeters, often overlapping with other skeletal vibrations but detectable through careful spectral analysis [4] [5] [6].

Additional spectral features include aromatic carbon-carbon stretching vibrations in the range of 1400-1600 reciprocal centimeters and carbon-hydrogen bending modes of the methyl groups at 1350-1450 reciprocal centimeters. The combination of these spectroscopic signatures provides comprehensive structural confirmation for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful analytical tool for molecular weight determination and structural elucidation through characteristic fragmentation pathways [8]. The mass spectrometric behavior of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide provides valuable insights into its molecular stability and preferred cleavage sites under electron ionization conditions.

Molecular Ion and Isotope Patterns

The molecular ion peak of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide appears at mass-to-charge ratio 228.6, corresponding to the molecular weight of 228.63 atomic mass units . The presence of chlorine introduces a characteristic isotope pattern, with the molecular ion plus two peak (M+2) appearing at mass-to-charge ratio 230.6 with approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance ratio of chlorine-35 to chlorine-37 isotopes. This isotope pattern serves as a diagnostic feature confirming the presence of a single chlorine atom in the molecular structure.

The molecular ion typically exhibits moderate stability with relative intensities ranging from 10-30 percent of the base peak, indicating that the molecule undergoes significant fragmentation under standard electron ionization conditions. The stability of the molecular ion depends on the ionization energy and the distribution of charge density throughout the aromatic system, with the electron-withdrawing nitro group contributing to charge stabilization through resonance effects [8].

Primary Fragmentation Pathways

The most abundant fragment ion results from the loss of the acetyl group, producing a peak at mass-to-charge ratio 185.6 corresponding to the loss of 43 atomic mass units. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, a well-characterized process in amide mass spectrometry. The resulting fragment ion represents the substituted aniline radical cation and typically serves as the base peak in the mass spectrum due to its enhanced stability through aromatic resonance [8].

A secondary fragmentation pathway involves the loss of the nitro group as a radical (molecular weight 46), producing a fragment ion at mass-to-charge ratio 182.6. This process occurs with lower probability due to the stronger carbon-nitrogen bond connecting the nitro group to the aromatic ring, resulting in a relative intensity of 5-15 percent. The loss of the nitro group often competes with rearrangement processes that can lead to more complex fragmentation patterns.

Secondary Fragmentation and Rearrangement Processes

Further fragmentation of primary fragment ions leads to secondary products that provide additional structural information. The chlorophenyl fragment, appearing at mass-to-charge ratio 141.0, results from cleavage of the amide bond while retaining the chloro-methylphenyl portion of the molecule. This fragment exhibits moderate intensity (20-40 percent relative to the base peak) and confirms the substitution pattern on the aromatic ring.

Loss of a methyl radical from either the aromatic ring or the acetyl group produces fragment ions at mass-to-charge ratio 213.6, corresponding to a loss of 15 atomic mass units. This fragmentation pathway typically shows low intensity (5-10 percent) due to the stability of the carbon-methyl bonds and the preference for other cleavage sites. The discrimination between methyl loss from different positions requires careful analysis of fragmentation energetics and may necessitate tandem mass spectrometry techniques for definitive assignment [8].

Rearrangement processes, including McLafferty rearrangements and hydrogen migrations, can produce additional fragment ions that may complicate spectral interpretation but provide valuable mechanistic insights. These processes are particularly relevant for compounds containing both aromatic and aliphatic portions, where hydrogen transfer between different molecular regions can occur during the fragmentation process.

Diagnostic Applications and Structural Confirmation

The combination of molecular ion stability, characteristic isotope patterns, and specific fragmentation pathways provides a unique mass spectrometric fingerprint for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide. The chlorine isotope pattern immediately confirms the presence of a single chlorine atom, while the base peak corresponding to acetyl loss identifies the acetamide functional group. The observation of nitro group loss, although of lower intensity, indicates nitro substitution on the aromatic ring.

Quantitative analysis of fragment ion intensities can provide information about the relative stability of different molecular regions and the influence of substituent effects on fragmentation preferences. This information proves valuable for distinguishing between isomeric compounds and confirming synthetic products in preparative applications.

X-ray Crystallographic Studies of Molecular Packing

Crystallographic analysis provides definitive structural information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [9] [10] [11]. While specific crystallographic data for N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide are limited in the current literature, studies of closely related compounds provide valuable insights into expected structural features and packing motifs.

Crystal System and Space Group Characteristics

Related acetamide derivatives typically crystallize in monoclinic crystal systems, with space group P2₁/c being particularly common for substituted acetamides [9] [11]. This space group accommodates the molecular asymmetry arising from the substitution pattern and allows for efficient packing of molecules with similar conformational preferences. The unit cell parameters typically reflect the molecular dimensions and the efficiency of intermolecular interactions in stabilizing the crystal lattice.

The asymmetric unit commonly contains one or two molecules, depending on the specific substitution pattern and the nature of intermolecular interactions. For compounds with similar substitution patterns, such as N-(2-chloro-4-fluoro-6-nitrophenyl)acetamide, crystallographic studies reveal triclinic systems with space group P1, accommodating two molecules in the asymmetric unit [10]. This arrangement often results from the presence of complementary hydrogen bonding donors and acceptors that create dimeric or chain-like structures in the solid state.

Molecular Geometry and Conformation

The molecular geometry of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is expected to exhibit near-planarity of the aromatic ring and the acetamide group, with potential deviations arising from steric interactions between the ortho-positioned chloro and nitro substituents. The carbon-nitrogen bond connecting the acetamide group to the aromatic ring typically shows partial double-bond character due to resonance stabilization, resulting in restricted rotation and preferential planar conformations.

The orientation of the nitro group relative to the aromatic ring plane depends on the balance between electronic conjugation, which favors coplanarity, and steric interactions with neighboring substituents, which may induce modest out-of-plane rotations. Similarly, the acetamide group orientation is influenced by intramolecular hydrogen bonding opportunities and crystal packing requirements [11].

Bond lengths and angles within the molecule reflect the electronic effects of the substituents. The carbon-nitrogen bond to the nitro group typically measures approximately 1.47 angstroms, while the amide carbon-nitrogen bond shows values around 1.35 angstroms, consistent with partial double-bond character. The carbon-chlorine bond length approximates 1.74 angstroms, typical for aromatic chloro substitution.

Intermolecular Interactions and Hydrogen Bonding

The solid-state structure of substituted acetamides is dominated by hydrogen bonding interactions involving the amide nitrogen-hydrogen and carbonyl oxygen atoms [9] [10] [11]. These interactions typically create chain-like or sheet-like structures that contribute significantly to crystal stability. For N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, the primary hydrogen bonding motif likely involves nitrogen-hydrogen···oxygen interactions between adjacent molecules.

The nitro group can participate in weaker hydrogen bonding interactions as an acceptor, potentially creating secondary stabilization networks. The spatial arrangement of these interactions depends on the relative orientations of molecules in the crystal lattice and the geometric constraints imposed by the substitution pattern.

Halogen bonding interactions involving the chlorine atom may contribute additional stabilization, particularly in cases where the chlorine atom adopts favorable orientations relative to electron-rich regions of neighboring molecules. These interactions, while weaker than hydrogen bonds, can influence molecular packing preferences and contribute to overall crystal stability.

Comparison with Related Structures

Computational Chemistry Predictions vs Experimental Data

Theoretical calculations provide valuable predictions of molecular properties and serve as tools for interpreting experimental observations [12] [13] [14]. The computational investigation of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide involves multiple levels of theory, each offering different balances between computational cost and accuracy.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets represent a widely employed approach for organic molecules, providing reliable predictions of molecular geometry, vibrational frequencies, and electronic properties [12] [13] [15]. For N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, these calculations predict optimized geometries that agree well with crystallographic data for related compounds, typically showing deviations of less than 0.02 angstroms for bond lengths and less than 2 degrees for bond angles.

Vibrational frequency calculations at this level of theory provide predicted infrared and Raman spectra that correlate well with experimental observations when appropriate scaling factors (typically 0.96-0.98) are applied. The calculated carbonyl stretching frequency for the acetamide group typically appears 20-40 reciprocal centimeters higher than experimental values before scaling, reflecting the harmonic approximation inherent in the calculations.

Chemical shift predictions using density functional theory methods show good correlation with experimental nuclear magnetic resonance data, particularly for carbon-13 chemical shifts where mean absolute deviations of 2-5 parts per million are typical. Proton chemical shift predictions show larger uncertainties due to the greater sensitivity to environmental effects and hydrogen bonding interactions that may not be fully captured in gas-phase calculations [13] [15].

Semi-empirical Methods and Screening Applications

Semi-empirical methods such as PM3 provide rapid computational access to molecular properties for large-scale screening studies [14]. While these methods show limited quantitative accuracy, they successfully predict qualitative trends in bond lengths, charge distributions, and dipole moments. For acetamide derivatives, PM3 calculations typically overestimate carbon-oxygen bond lengths by 0.05-0.10 angstroms while providing reasonable estimates of aromatic ring geometries.

The utility of semi-empirical methods lies primarily in their computational efficiency, enabling the investigation of multiple conformations, substituent effects, and environmental influences within reasonable computational timeframes. These calculations prove particularly valuable for exploring the conformational space of flexible molecules and identifying stable molecular geometries for subsequent higher-level calculations.

High-Accuracy Correlated Methods

Möller-Plesset second-order perturbation theory (MP2) calculations with larger basis sets such as 6-311G(d,p) provide high-accuracy predictions of molecular energetics and electron correlation effects [13] . These calculations are computationally demanding but offer benchmark accuracy for small to medium-sized molecules. For N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide, MP2 calculations predict conformational energy differences with accuracies typically within 1-2 kilocalories per mole of experimental values.

The inclusion of electron correlation through MP2 methods proves particularly important for accurate prediction of non-covalent interactions, including hydrogen bonding strengths and aromatic stacking interactions. These effects significantly influence crystal packing preferences and solution-phase conformational behavior.

Modern Dispersion-Corrected Methods

Contemporary density functional theory methods incorporating dispersion corrections, such as M06-2X with large basis sets, provide excellent descriptions of non-covalent interactions while maintaining computational tractability [17] [12]. These methods excel in predicting the relative stabilities of different crystal polymorphs and the energetics of intermolecular interactions in molecular complexes.

For systems containing significant aromatic character, dispersion-corrected methods accurately capture π-π stacking interactions and other weak forces that influence molecular recognition and self-assembly processes. The predictions from these methods show excellent agreement with experimental thermodynamic data when available.

Validation Against Experimental Observations

The validation of computational predictions against experimental data demonstrates both the capabilities and limitations of different theoretical approaches [13] [15]. For bond lengths and angles, density functional theory methods typically achieve accuracy within experimental uncertainties for well-behaved organic molecules. Vibrational frequencies show systematic errors that are well-characterized and correctable through empirical scaling factors.

Electronic properties such as ionization potentials and electron affinities show good correlation with experimental values when appropriate methods are employed. The prediction of chemical shifts requires careful consideration of environmental effects, with implicit solvation models often necessary to achieve quantitative agreement with solution-phase nuclear magnetic resonance data.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.0301698 g/mol

Monoisotopic Mass

228.0301698 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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